N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
This compound interacts with pancreatic lipase, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from breaking down dietary fats into smaller molecules . This interaction results in a decrease in the digestion and absorption of dietary fats .
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway . Normally, pancreatic lipase breaks down dietary fats into smaller molecules that can be absorbed in the intestines. When the activity of pancreatic lipase is inhibited, the breakdown and absorption of dietary fats are reduced . This leads to a decrease in the caloric intake from fats, which can potentially aid in weight loss .
Result of Action
The inhibition of pancreatic lipase by this compound leads to a decrease in the digestion and absorption of dietary fats . This can result in a reduction in caloric intake from fats, which may aid in weight loss .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the stability and efficacy of the compound . Additionally, factors such as the presence of other medications, the individual’s health status, and genetic factors can also influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine, such as N-phenylethylamine, under reflux conditions in a suitable solvent like acetonitrile . The reaction is often catalyzed by a base such as potassium carbonate to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide stands out due to its specific structural features, such as the presence of an ethyl group and a phenyl group attached to the amide nitrogen. These structural elements contribute to its unique biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-ethyl-2-oxo-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-19(14-9-4-3-5-10-14)17(20)15-12-13-8-6-7-11-16(13)22-18(15)21/h3-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRYPBJDOVCLPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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